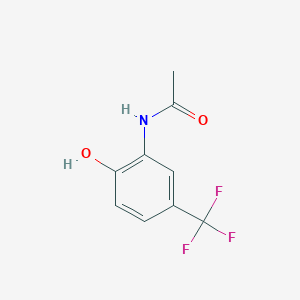

2-Acetamino-4-(trifluoromethyl)phenol

Description

General Overview of Organofluorine Chemistry in Contemporary Synthesis

Organofluorine chemistry has witnessed exponential growth, driven by the transformative effects that fluorine substitution can have on a molecule's properties. The introduction of fluorine can alter acidity, basicity, metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net These modifications are often crucial for the development of effective drugs and advanced materials. goodreads.com While fluorine is abundant in the earth's crust, naturally occurring organofluorine compounds are exceedingly rare, making synthetic methodologies the primary route to these valuable molecules. The development of novel and efficient fluorination techniques continues to be an active and vital area of chemical research.

Importance of the Trifluoromethyl Group in Organic Molecules

Among the various fluorine-containing functionalities, the trifluoromethyl (CF3) group holds a position of particular importance. wikipedia.org This small, yet powerfully electron-withdrawing group, can dramatically influence a molecule's properties. The strong carbon-fluorine bonds within the CF3 group contribute to high thermal and metabolic stability, making it a valuable addition to pharmaceutical candidates to enhance their in vivo lifetime. mdpi.com

The trifluoromethyl group is also known to increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes. mdpi.com Furthermore, its steric and electronic properties can lead to enhanced binding interactions with target enzymes and receptors. nih.gov The CF3 group is often used as a bioisostere for other chemical groups, such as a methyl or chloro group, to fine-tune the properties of a lead compound in drug discovery. wikipedia.org A wide array of successful drugs, including the antidepressant fluoxetine (B1211875) and the anti-inflammatory celecoxib, feature a trifluoromethyl group, underscoring its significance in medicinal chemistry. wikipedia.org

| Property | Effect of Trifluoromethyl Group | Consequence in Drug Design |

|---|---|---|

| Metabolic Stability | Increased due to strong C-F bonds | Longer in vivo half-life |

| Lipophilicity | Increased | Improved membrane permeability |

| Binding Affinity | Can be enhanced through various interactions | Increased potency and selectivity |

| Acidity of Neighboring Groups | Increased due to strong electron-withdrawing nature | Altered ionization and solubility |

Rationale for Investigating 2-Acetamino-4-(trifluoromethyl)phenol as a Key Synthetic Scaffold

The compound this compound emerges as a molecule of significant interest due to the strategic placement of its functional groups. It combines the beneficial properties of the trifluoromethyl group with the reactivity of a phenol (B47542) and an acetamido group. This trifunctional arrangement makes it a versatile starting material, or "scaffold," for the construction of more complex molecules.

Synthetic Methodologies for this compound and Related Structural Motifs

The introduction of a trifluoromethyl (CF₃) group into phenolic compounds can significantly alter their physical, chemical, and biological properties, making trifluoromethylated phenols valuable synthons in pharmaceutical and materials science. The synthesis of this compound, a structure incorporating an acetamido group ortho to a hydroxyl group and a trifluoromethyl group para to it, requires strategic approaches for the regioselective introduction of the CF₃ moiety. This article explores various synthetic methodologies applicable to the formation of this and related structural motifs, focusing on the strategies for incorporating the trifluoromethyl group.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-hydroxy-5-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-5(14)13-7-4-6(9(10,11)12)2-3-8(7)15/h2-4,15H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRHQQAQHBXWCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 2 Acetamino 4 Trifluoromethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Acetamino-4-(trifluoromethyl)phenol, a combination of 1H, 13C, and 19F NMR studies is essential for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amide proton, the methyl protons of the acetamino group, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the hydroxyl, acetamino, and trifluoromethyl substituents. The trifluoromethyl group, being a strong electron-withdrawing group, will deshield the adjacent protons, causing them to resonate at a lower field. Conversely, the hydroxyl and acetamino groups are electron-donating, which would typically shield the aromatic protons. The interplay of these effects, along with spin-spin coupling between adjacent protons, results in a complex but interpretable splitting pattern in the aromatic region of the spectrum.

Table 1: Predicted 1H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH3 | ~2.1-2.3 | Singlet (s) | N/A |

| Ar-H (adjacent to OH) | ~6.9-7.1 | Doublet (d) | ~8-9 |

| Ar-H (adjacent to CF3) | ~7.4-7.6 | Doublet of doublets (dd) | ~8-9, ~2-3 |

| Ar-H (between NHAc and CF3) | ~7.8-8.0 | Doublet (d) | ~2-3 |

| NH | ~9.0-9.5 | Singlet (s) | N/A |

| OH | Variable | Broad Singlet (br s) | N/A |

Note: Predicted values are based on the analysis of structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

The 13C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the acetamino group will be observed at a characteristic downfield position. The aromatic carbons will have chemical shifts determined by the attached functional groups, with the carbon attached to the trifluoromethyl group showing a significant downfield shift and coupling to the fluorine nuclei.

Table 2: Predicted 13C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) |

| CH3 | ~24-26 | Singlet |

| Aromatic C-H | ~115-130 | Singlet |

| Aromatic C-OH | ~150-155 | Singlet |

| Aromatic C-NHAc | ~135-140 | Singlet |

| Aromatic C-CF3 | ~125-130 | Quartet |

| CF3 | ~122-126 | Quartet |

| C=O | ~168-170 | Singlet |

Note: Predicted values are based on the analysis of structurally similar compounds.

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) for Trifluoromethyl Group Characterization

19F NMR is particularly useful for characterizing fluorine-containing compounds due to the high sensitivity of the 19F nucleus and the large chemical shift range, which minimizes signal overlap. azom.com For this compound, the 19F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the CF3 group. Typically, the chemical shift of a trifluoromethyl group on a benzene (B151609) ring is found in the range of -60 to -65 ppm relative to a CFCl3 standard. rsc.org The absence of other fluorine atoms in the molecule would result in a singlet, unless long-range coupling to nearby protons is resolved.

Table 3: Predicted 19F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF3 | ~ -62 to -64 | Singlet (s) |

Note: Predicted values are based on the analysis of structurally similar compounds and established chemical shift ranges for aryl trifluoromethyl groups. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C9H8F3NO2), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The calculated monoisotopic mass of this compound is approximately 219.0507 g/mol . An experimental HRMS measurement that matches this value to within a few parts per million would provide strong evidence for the proposed molecular formula.

Fragmentation Pattern Analysis

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and elucidate its structure. The fragmentation of this compound is expected to proceed through several characteristic pathways.

A primary fragmentation event would likely be the loss of the acetyl group as a ketene (B1206846) molecule (CH2=C=O), resulting in a fragment ion corresponding to 2-amino-4-(trifluoromethyl)phenol. Another common fragmentation pathway for phenols is the loss of a carbon monoxide molecule from the aromatic ring. For amides, cleavage of the amide bond can also occur. The presence of the stable trifluoromethyl group is expected to influence the fragmentation, potentially leading to fragments containing the CF3 moiety. The analysis of the relative abundances of these fragment ions allows for the reconstruction of the molecular structure.

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Plausible Neutral Loss |

| 219 | [M]+• (Molecular Ion) | - |

| 177 | [M - CH2CO]+• | Ketene (CH2CO) |

| 149 | [M - CH2CO - CO]+• | Ketene and Carbon Monoxide |

| 160 | [M - CONHCH3]+• | Acetamide radical |

| 132 | [M - CONHCH3 - CO]+• | Acetamide radical and Carbon Monoxide |

Note: These are predicted fragmentation patterns based on the general principles of mass spectrometry for related functional groups.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum for this compound is expected to show characteristic absorption bands corresponding to its distinct functional groups.

Key expected vibrational modes would include the O-H stretch of the phenol (B47542), the N-H stretch of the amide, the C=O stretch (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band). The aromatic ring will exhibit C-H and C=C stretching vibrations. The trifluoromethyl group is expected to produce strong C-F stretching absorptions.

Table 1: Expected FTIR Absorption Regions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenol | O-H stretch | 3500 - 3200 (broad) |

| Amide | N-H stretch | 3400 - 3250 |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Methyl (Acetamido) | C-H stretch | 2960 - 2850 |

| Amide | C=O stretch (Amide I) | 1680 - 1630 |

| Amide | N-H bend (Amide II) | 1570 - 1515 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Trifluoromethyl | C-F stretch | 1350 - 1100 (strong, multiple bands) |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Although experimental Raman data for this compound are not available in the scientific literature, characteristic signals can be anticipated.

The aromatic ring breathing modes are typically strong and sharp in Raman spectra, providing a clear indication of the substitution pattern. The symmetric stretching of the C-CF₃ bond and vibrations of the C-C backbone of the aromatic ring are also expected to be prominent. In contrast to FTIR, the C=O stretching of the amide group is often weaker in Raman spectra, while non-polar groups like the C-CH₃ bond may show stronger signals.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring, containing both electron-donating (-OH, -NHCOCH₃) and electron-withdrawing (-CF₃) groups. These substituents are expected to cause a bathochromic (red) shift of the π → π* transitions compared to unsubstituted benzene.

Specific experimental UV-Vis absorption maxima (λ_max) and fluorescence emission data for this compound have not been reported in the surveyed literature. A detailed study would be required to determine its absorption and emission characteristics, including molar absorptivity (ε) and quantum yield, which are influenced by solvent polarity and pH.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can elucidate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

A search of crystallographic databases indicates that the crystal structure for this compound has not yet been experimentally determined and reported. iucr.orgiucr.org A crystallographic analysis would be invaluable for understanding its solid-state conformation. It would likely reveal significant intermolecular hydrogen bonding involving the phenolic hydroxyl group and the amide group's N-H and C=O moieties, which would govern the crystal packing arrangement.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is used to confirm the empirical and molecular formula. For this compound, the molecular formula is C₉H₈F₃NO₂. chemscene.com The theoretical elemental composition can be calculated from its molecular weight of 219.16 g/mol . chemscene.com

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 108.099 | 49.32% |

| Hydrogen | H | 1.008 | 8.064 | 3.68% |

| Fluorine | F | 18.998 | 56.994 | 26.01% |

| Nitrogen | N | 14.007 | 14.007 | 6.39% |

Experimental "found" values from combustion analysis would be expected to be in close agreement (typically within ±0.4%) with these theoretical percentages to confirm the purity and identity of a synthesized sample.

Thermal Analysis Techniques (e.g., TGA/DTG)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric analysis (TGA) measures changes in mass, while derivative thermogravimetry (DTG) plots the rate of mass change. These methods are used to evaluate the thermal stability and decomposition profile of a compound.

No experimental TGA or DTG data for this compound are currently available in the literature. A TGA analysis would reveal the onset temperature of decomposition and the presence of any stable intermediates over the heating range. The DTG curve would pinpoint the temperatures at which the maximum rates of decomposition occur, providing insight into the kinetics of the thermal degradation process.

Chemical Reactivity and Derivatization of 2 Acetamino 4 Trifluoromethyl Phenol

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for reactions such as alkylation and acylation, which modify the compound's properties by replacing the acidic proton.

O-Alkylation: The hydroxyl group can be readily alkylated under basic conditions to form ethers. The reaction typically involves a base to deprotonate the phenol (B47542), forming a more nucleophilic phenoxide ion, which then reacts with an alkylating agent.

| Reactant | Reagent | Product | Conditions | Reference |

| Phenol | Alkyl Halide | Alkyl Phenyl Ether | Base (e.g., K₂CO₃, NaH) | General knowledge |

| 4-(trifluoromethyl)phenol | Methyl Iodide | 4-(trifluoromethyl)anisole | K₂CO₃, Acetone | Analogous Reaction |

O-Acylation: Acylation of the phenolic hydroxyl group leads to the formation of esters. This is commonly achieved by reacting the phenol with an acyl halide or an acid anhydride in the presence of a base.

| Reactant | Reagent | Product | Conditions | Reference |

| Phenol | Acetyl Chloride | Phenyl Acetate | Pyridine | General knowledge |

| 4-(trifluoromethyl)phenol | Acetic Anhydride | 4-(trifluoromethyl)phenyl acetate | H₂SO₄ (catalyst) | Analogous Reaction |

Reactions at the Acetamido Nitrogen

The nitrogen atom of the acetamido group is generally less nucleophilic than the phenolic oxygen due to the delocalization of its lone pair onto the adjacent carbonyl group. However, it can still undergo certain reactions.

N-Alkylation: Direct alkylation of the acetamido nitrogen is challenging but can be achieved under specific conditions, often involving strong bases to generate the corresponding amide anion.

Hydrolysis: The acetamido group can be hydrolyzed back to an amino group under either acidic or basic conditions, yielding 2-amino-4-(trifluoromethyl)phenol. libretexts.orglibretexts.org This reaction is a common transformation for N-arylacetamides. libretexts.orglibretexts.org

| Reactant | Reagent | Product | Conditions | Reference |

| Acetanilide | H₂O, H⁺ or OH⁻ | Aniline, Acetic Acid | Heat | libretexts.orglibretexts.org |

| 2-Acetamino-4-(trifluoromethyl)phenol | H₂O, H⁺ or OH⁻ | 2-Amino-4-(trifluoromethyl)phenol, Acetic Acid | Heat | Inferred |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The substitution pattern on the aromatic ring of this compound is directed by the combined electronic effects of the substituents. The hydroxyl and acetamido groups are ortho-, para-directing and activating, while the trifluoromethyl group is a strong deactivating and meta-directing group. youtube.com The interplay of these effects will determine the position of incoming electrophiles.

Halogenation: Introduction of halogen atoms onto the aromatic ring can be achieved using various halogenating agents. The directing effects of the existing substituents will influence the regioselectivity of the reaction.

Nitration: Nitration introduces a nitro group onto the aromatic ring. The strong activating effect of the hydroxyl group and the deactivating effect of the trifluoromethyl group will significantly influence the outcome of this reaction.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group. The reaction conditions for sulfonation can be harsh, and the stability of the starting material under these conditions would need to be considered.

A study on the copper-free direct C–H ortho trifluoromethylation of electron-deficient 4-substituted acetanilides has been reported, which could be a relevant transformation for this compound. acs.org

Nucleophilic Substitution Reactions of the Trifluoromethylated Aromatic Core

While electrophilic substitution is more common for this electron-rich phenol derivative, nucleophilic aromatic substitution (SNAr) is generally difficult on this ring system unless there are additional strong electron-withdrawing groups or a suitable leaving group present. The trifluoromethyl group itself can influence the ring's susceptibility to nucleophilic attack under specific conditions. acs.orgacs.orgstackexchange.com

Functionalization and Activation of the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be highly stable and chemically inert. tcichemicals.commdpi.com However, under certain harsh conditions or with specific reagents, it can undergo transformations. nih.gov

Hydrolysis: In some cases, trifluoromethyl groups on aromatic rings can be hydrolyzed to carboxylic acid groups, although this typically requires severe reaction conditions.

Reactions involving C-F bond activation: Recent advances in catalysis have enabled the selective activation and functionalization of C-F bonds in trifluoromethyl groups, but these are highly specialized reactions. tcichemicals.com

Catalytic Transformations Involving the Compound

The functional groups present in this compound offer handles for various catalytic cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: If the phenolic hydroxyl group is converted to a triflate or a nonaflate, it can serve as a leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of aryl, vinyl, or alkyl groups at the position of the original hydroxyl group. researchgate.netmdpi.com Similarly, if a halogen were introduced onto the ring via electrophilic substitution, it could also serve as a handle for such cross-coupling reactions. mdpi.comresearchgate.net

Computational and Theoretical Studies on 2 Acetamino 4 Trifluoromethyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction and interpretation of molecular behavior. These calculations are based on the principles of quantum mechanics and can be broadly categorized into semi-empirical, ab initio, and density functional theory methods.

Density Functional Theory (DFT) has become a popular and versatile computational method for studying the electronic structure of molecules. DFT calculations for 2-Acetamino-4-(trifluoromethyl)phenol would typically involve the use of various functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p) to accurately model its geometry and electronic properties. mdpi.com Such studies can elucidate the distribution of electron density, identify reactive sites, and predict molecular properties. For instance, the lone pairs on the oxygen and nitrogen atoms, as well as the aromatic ring of the paracetamol-like core, can act as electron donors. researchgate.net DFT is instrumental in understanding the delocalization of electron density and thermodynamic properties of chemical entities. nih.gov

Table 1: Representative Functionals and Basis Sets in DFT Studies

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies |

| M06-2X | cc-pVTZ | Thermochemistry, kinetics |

| ωB97X-D | aug-cc-pVDZ | Non-covalent interactions, excited states |

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results for molecular systems. For this compound, ab initio calculations could be employed to obtain benchmark energetic and structural data, offering a high level of theoretical rigor. These methods are particularly useful for calculating relative energies between different chemical states, such as ionization energies and electron affinities. nih.gov

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netsemanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's excitability and its ability to participate in chemical reactions. chalcogen.ro A smaller gap generally indicates higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich phenol (B47542) and acetamido groups, while the LUMO may be distributed over the trifluoromethyl-substituted benzene (B151609) ring. The precise energies and distributions of these orbitals can be reliably calculated using DFT and ab initio methods. nih.gov

Table 2: Calculated Frontier Orbital Energies and Related Properties

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Ionization Potential | -EHOMO | Energy required to remove an electron |

| Electron Affinity | -ELUMO | Energy released upon gaining an electron |

Computational methods are invaluable for predicting and interpreting various spectroscopic data. For this compound, DFT calculations can be used to simulate its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. nih.govijsrst.com By calculating the vibrational frequencies and electronic transition energies, researchers can assign experimental spectral features to specific molecular motions and electronic excitations. Time-dependent DFT (TD-DFT) is a common approach for calculating electronic absorption spectra, providing information on the wavelengths of maximum absorption and the nature of the electronic transitions involved. ijsrst.combsu.by

Mechanistic Investigations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states.

For this compound, computational methods can be used to investigate various potential reaction pathways, such as its synthesis or metabolic transformations. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction mechanism. DFT has emerged as an essential tool in the investigation of reaction mechanisms due to its precise capability in resolving electronic structures. mdpi.com For example, theoretical studies on similar molecules have explored hydrogen bond formation and other intermolecular interactions that can influence reaction pathways. researchgate.net

Thermodynamic and Kinetic Studies of Reactions

Thermodynamic and kinetic studies of reactions involving phenolic compounds are crucial for understanding their reactivity, particularly in contexts such as antioxidant activity and metabolic pathways. Computational methods are frequently employed to elucidate the mechanisms of these reactions.

Quantum chemical studies have provided significant data on the mechanisms of reactions between phenolic compounds and free radicals. nih.gov These studies have identified several key properties that determine the radical scavenging activity of phenols. nih.gov For instance, the O-H bond dissociation enthalpy (BDE) is a critical parameter, with lower BDE values generally indicating higher antioxidant activity. nih.govnih.gov

A study on various substituted phenols highlighted the importance of both kinetic and thermodynamic factors in their antioxidant reactions. nih.gov The radical scavenging ability of these compounds was assessed by considering both the initial rate of reaction (kinetic aspect) and the total amount of radicals scavenged over time (thermodynamic aspect). nih.govresearchgate.net This dual evaluation provides a more comprehensive understanding of their antioxidant potential. nih.govresearchgate.net

For this compound, the electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the acetamino and hydroxyl groups would create a complex electronic environment influencing its reactivity. Computational models could predict how these substituents modulate the O-H BDE and the stability of the resulting phenoxyl radical.

Below is a representative data table illustrating the types of parameters often calculated in such studies for a series of substituted phenols.

| Compound | O-H Bond Dissociation Enthalpy (BDE) (kcal/mol) | Ionization Potential (IP) (eV) |

| Phenol | 87.5 | 8.5 |

| p-Cresol | 86.2 | 8.2 |

| p-Methoxyphenol | 84.5 | 8.1 |

| p-Nitrophenol | 88.9 | 8.8 |

Note: The data in this table is illustrative and based on general findings for substituted phenols, not specific calculations for this compound.

Conformational Analysis and Energy Minima

The conformational flexibility of this compound, particularly around the rotatable bonds of the acetamino group, is a key determinant of its molecular shape and interaction with its environment. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them.

Computational studies on acetanilide, the parent compound of the acetamino portion, have been performed to determine its geometry and molecular properties. banglajol.info These studies, often employing methods like Hartree-Fock (HF) and Density Functional Theory (DFT), calculate bond lengths, bond angles, and dihedral angles to find the most stable conformations. banglajol.info

For N-acetyl-amino acid derivatives, which share the N-acetyl group, exhaustive conformational analyses have been conducted to explore their full conformational space. nih.gov These studies identify numerous stable structures and the transition states that connect them, providing a detailed map of the potential energy surface. nih.gov The relative energies of these conformations determine their population at a given temperature.

In the case of this compound, the key dihedral angles would be around the C-N bond of the acetamino group and the C-O bond of the hydroxyl group. Intramolecular hydrogen bonding between the acetamino group and the hydroxyl group could play a significant role in stabilizing certain conformations. The bulky and electron-withdrawing trifluoromethyl group would also influence the preferred orientation of the substituents.

A hypothetical conformational analysis of this compound might yield data similar to the following:

| Conformer | Dihedral Angle (H-N-C=O) (degrees) | Relative Energy (kcal/mol) |

| 1 | 0 | 0.0 |

| 2 | 180 | 1.5 |

| 3 | 60 | 3.2 |

| 4 | -60 | 3.2 |

Note: This table is a hypothetical representation of the type of data generated from a conformational analysis and does not represent actual calculated values for this compound.

In Silico Reaction Screening and Design

In silico reaction screening and design are powerful computational tools for predicting the outcomes of chemical reactions and for designing novel synthetic routes. These methods can be applied to understand the reactivity of substituted phenols like this compound in various chemical transformations.

For instance, quantum-chemical calculations have been used to predict the regioselectivity of electrophilic substitution reactions of phenols. mdpi.com By calculating the energies of possible intermediates, the most likely site of reaction can be determined. mdpi.com This approach has been successfully applied to predict the products of lactamomethylation of various phenols. mdpi.com

Computational models have also been developed to predict the toxicity of substituted phenols based on their chemical structure. nih.gov These quantitative structure-activity relationship (QSAR) models use descriptors such as log P, pKa, and BDE to correlate the chemical properties of the phenols with their biological activity. nih.gov

In the context of designing new molecules, in silico methods can be used to screen virtual libraries of compounds for desired properties. For example, in the development of novel anti-melanogenic agents, in silico docking simulations were used to predict the binding of substituted thiazolone derivatives to the active site of tyrosinase, a key enzyme in melanin (B1238610) synthesis. mdpi.com

For this compound, in silico screening could be used to predict its potential as a substrate or inhibitor for various enzymes, or to design synthetic modifications that would enhance a particular biological activity. The presence of the trifluoromethyl group is of particular interest, as this moiety is often incorporated into pharmaceuticals to improve properties such as metabolic stability and binding affinity. nih.gov

The following table illustrates the kind of data that might be generated in an in silico screening study for enzyme inhibition:

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | -7.5 | Tyr272, His244, Ser282 |

| Analogue 1 | -8.2 | Tyr272, His244, Met280 |

| Analogue 2 | -6.9 | His244, Ser282 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Role As a Synthetic Intermediate for Complex Fluorinated Frameworks

Precursor in Multi-Step Organic Syntheses

Multi-step synthesis is a fundamental approach in organic chemistry for assembling complex molecules from simpler starting materials. In this context, 2-acetamino-4-(trifluoromethyl)phenol serves as an important starting point for linear or convergent synthetic strategies. The hydroxyl and acetamido groups can be readily modified or used to direct further substitutions on the aromatic ring, while the robust trifluoromethyl group is typically carried through the synthetic sequence.

The general strategy often involves the initial protection or transformation of the phenolic hydroxyl group, followed by modification of the acetamido group or further functionalization of the aromatic ring. For instance, the phenol (B47542) can be converted into an ether or an ester, which can then undergo subsequent reactions. Similarly, the acetamido group can be hydrolyzed to the corresponding aniline, which opens up a plethora of synthetic possibilities, including diazotization and Sandmeyer reactions, or N-alkylation and N-arylation reactions.

A representative multi-step synthesis could involve the following sequence:

O-Alkylation: The phenolic proton is removed with a suitable base, and the resulting phenoxide is reacted with an alkyl halide to form an ether.

Amide Hydrolysis: The acetamido group is hydrolyzed under acidic or basic conditions to yield a primary amine.

Further Functionalization: The newly formed amino group can then be used for various transformations, such as the formation of a new heterocyclic ring fused to the benzene (B151609) ring.

This step-wise approach allows for the controlled and sequential introduction of different functionalities, ultimately leading to the desired complex fluorinated target molecule.

Building Block for Diversified Fluorinated Compounds

As a building block, this compound provides a pre-functionalized aromatic scaffold that can be elaborated into a wide variety of fluorinated compounds. The term "building block" in this context refers to a molecule that constitutes a significant portion of the final target structure. The inherent functionality of this compound makes it particularly suitable for the synthesis of fluorinated heterocycles, which are a prominent class of compounds in drug discovery.

The synthesis of diversified fluorinated compounds from this precursor often involves reactions that form new carbon-carbon or carbon-heteroatom bonds. For example, the phenolic oxygen can participate in cyclization reactions to form oxygen-containing heterocycles like benzofurans or benzoxazines. The nitrogen of the acetamido group, after deprotection, can be a key component in the formation of nitrogen-containing heterocycles such as quinolines, quinoxalines, or benzodiazepines.

Below is a table summarizing some of the diversified fluorinated compounds that can be conceptually derived from this compound:

| Class of Compound | Synthetic Transformation | Potential Application |

| Fluorinated Benzoxazoles | Cyclization involving the ortho-aminophenol moiety | Pharmaceuticals, Materials Science |

| Fluorinated Phenothiazines | Reaction with sulfur-containing reagents | CNS-active drugs |

| Fluorinated Diaryl Ethers | Etherification with another aromatic ring | Agrochemicals, Pharmaceuticals |

| Fluorinated Carbazoles | Cyclization reactions to form a five-membered ring | Organic electronics |

Strategies for Stereoselective Construction of Fluorinated Scaffolds

The introduction of stereocenters into fluorinated molecules is of paramount importance, as the biological activity of chiral compounds often resides in a single enantiomer. researchgate.netucj.org.ua While this compound itself is achiral, it can be used as a starting material in synthetic routes that incorporate stereoselective steps to construct chiral fluorinated scaffolds.

Strategies for achieving stereoselectivity can be broadly categorized into two approaches:

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be attached to the this compound molecule, typically at the amino or hydroxyl group. This chiral auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it can be removed.

Asymmetric Catalysis: A chiral catalyst is used to control the stereochemistry of a reaction involving a derivative of this compound. This approach is often more efficient as it requires only a catalytic amount of the chiral source.

For example, a derivative of this compound could undergo an asymmetric hydrogenation of a prochiral double bond introduced in a side chain, or an asymmetric alkylation at a position alpha to a newly introduced carbonyl group. Enzymatic reactions, which are inherently stereoselective, can also be employed to introduce chirality. the-innovation.orgnih.govnih.gov The development of such stereoselective methods is crucial for accessing enantiomerically pure fluorinated compounds for pharmaceutical applications. nih.govresearchgate.net

The following table outlines conceptual strategies for stereoselective synthesis starting from this compound:

| Stereoselective Strategy | Reaction Type | Resulting Chiral Moiety |

| Chiral auxiliary attached to the nitrogen | Diastereoselective alkylation | Chiral side chain |

| Asymmetric hydrogenation | Reduction of a C=C or C=O bond | Stereocenter in an alkyl chain |

| Kinetic resolution | Enzymatic acylation of the phenol | Enantiomerically enriched starting material |

Future Research Directions and Emerging Challenges in the Synthesis and Utility of Trifluoromethylated Phenols

Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Scaffolds

The future of synthesizing fluorinated scaffolds, including trifluoromethylated phenols, hinges on the development of more sustainable and efficient chemical processes. Traditional methods often rely on harsh reagents and conditions, leading to significant environmental concerns.

Key Research Thrusts:

Catalytic Innovations: Researchers are pioneering new catalytic transformations to create fluorinated molecules. For instance, a novel method utilizing an inexpensive copper catalyst has been developed to facilitate the synthesis of fluorinated oxetanes from epoxides. chemeurope.comnus.edu.sgnus.edu.sg This approach deviates from standard synthetic logic by inserting a difluorocarbene species selectively, avoiding issues like ring rupture and defluorination common in traditional methods. chemeurope.comnus.edu.sg

Green Chemistry Approaches: There is a strong push towards "green" synthetic processes that minimize waste and environmental impact. A prime example is the development of a method to synthesize sulfonyl fluorides from thiols or disulfides, which produces only non-toxic sodium and potassium salts as by-products. eurekalert.org Such methodologies are expected to become preferred in both laboratory and industrial settings. eurekalert.org

New Reagent Development: The design of novel trifluoromethylating agents is critical. Reagents like Togni's, Umemoto's, and Yagupolskii's have expanded the toolkit for electrophilic trifluoromethylation. nih.gov These reagents can generate electrophilic trifluoromethylating (CF3+) species or, through electron-transfer processes, CF3 radicals, broadening the scope of substrates that can be functionalized. nih.gov The development of shelf-stable and easy-to-handle reagents, such as potassium (trifluoromethyl)trimethoxyborate, further simplifies the incorporation of CF3 groups into aromatic systems. researchgate.net

Bio-inspired Synthesis: Synthetic biology offers a promising avenue for producing complex fluorinated molecules. By engineering metabolic pathways, it is possible to use simple biogenic organofluorine building blocks, like fluoroacetate, to incorporate fluorine into natural product scaffolds. nih.gov This approach opens the door to creating novel fluorinated pharmaceuticals through sustainable, cell-based production. nih.gov

Table 1: Comparison of Traditional vs. Novel Fluorination Methodologies

| Feature | Traditional Methods | Novel & Sustainable Methods |

|---|---|---|

| Catalysts | Often stoichiometric or precious metal catalysts | Inexpensive and abundant metals (e.g., copper); biocatalysis chemeurope.comeurekalert.org |

| Reagents | Harsh, hazardous reagents (e.g., HF) | Shelf-stable, less toxic reagents (e.g., Togni's reagent, TMSCF3) nih.govresearchgate.net |

| By-products | Often toxic and difficult to manage | Benign salts (e.g., NaCl, KCl) or recyclable materials eurekalert.org |

| Reaction Scope | Limited by functional group tolerance | Broader scope, including complex natural products nih.gov |

| Efficiency | Multi-step, lower yields | Higher yields, one-pot procedures eurekalert.orgresearchgate.net |

Integration of Flow Chemistry and Automation for Enhanced Scalability and Efficiency

To meet the industrial demand for trifluoromethylated phenols, enhancing the scalability and efficiency of synthetic processes is paramount. Flow chemistry, combined with automation, presents a transformative solution to the limitations of traditional batch synthesis.

Key Advantages and Developments:

Precision and Control: Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time. acs.orgbohrium.com This fine-tuning leads to higher yields, increased product purity, and better reproducibility compared to batch processes. bohrium.com

Enhanced Safety: The small reaction volumes within microreactors minimize the risks associated with handling potentially explosive or toxic intermediates, such as diazoketones or organic azides. uc.pt This is a significant advantage when scaling up reactions.

Scalability and Throughput: Flow chemistry provides a direct route from small-scale exploratory synthesis to large-scale production without the need for extensive re-optimization. syrris.com For example, a continuous-flow route for introducing trifluoromethyl groups into heterocycles was developed, demonstrating rapid and high-yield synthesis under mild conditions. acs.org

Automation and High-Throughput Screening: Automated flow synthesis systems are being increasingly adopted for generating libraries of compounds for drug discovery. syrris.comscribd.com These systems can perform multiple reaction steps in a continuous sequence, integrating with downstream processes to reduce manual handling and accelerate the discovery of new drug candidates. acs.orgsyrris.com The coupling of flow chemistry with machine learning and AI-driven automation is poised to further revolutionize compound design and synthesis. syrris.comscribd.com

Table 2: Performance Metrics of Batch vs. Automated Flow Synthesis

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours bohrium.com |

| Yield & Purity | Variable, often requires extensive purification | Generally higher and more consistent bohrium.com |

| Scalability | Challenging, requires re-optimization | Direct and predictable scaling syrris.com |

| Safety | Higher risk with hazardous intermediates | Significantly improved operational safety bohrium.comuc.pt |

| Waste Generation | High | Reduced bohrium.com |

Advanced Computational Approaches for Reaction Design and Mechanism Prediction

Computational chemistry has become an indispensable tool for accelerating the development of new synthetic methods. By providing deep mechanistic insights, computational approaches guide experimental design, saving time and resources.

Applications in Fluorination Chemistry:

Mechanism Elucidation: Computational studies have been crucial in understanding the underlying mechanisms of novel fluorination reactions. For instance, density functional theory (DFT) calculations provided insight into the reactivity and mechanism of a copper-catalyzed conversion of epoxides to fluorinated oxetanes. chemeurope.comnus.edu.sg Similarly, computational analysis has been used to study the complex kinetics and transition states in copper-catalyzed trifluoromethylation reactions involving photocatalysis. montclair.edu

Predicting Reactivity: Modern computational methods, such as those employing multi-parameter equations and energy decomposition analysis, are used to understand and predict non-covalent interactions in aromatic systems. researchgate.net This knowledge is vital for designing selective reactions and understanding how substituents influence reactivity.

Deconvoluting Complex Systems: Advanced techniques like stopped-flow NMR and IR spectroscopy, combined with computational modeling, can unravel complex reaction pathways. This approach was used to deconstruct the "siliconate–carbanion dichotomy" in the trifluoromethylation of ketones using the Ruppert-Prakash reagent (TMSCF3), clarifying the role of different intermediates in the reaction. nih.gov

Exploration of New Reactivity Modes and Transformations for Trifluoromethylated Aromatic Systems

Expanding the portfolio of chemical reactions for modifying trifluoromethylated aromatics is a vibrant area of research. The goal is to develop novel transformations that allow for more direct and selective functionalization.

Emerging Areas of Reactivity:

C-H Functionalization: Direct, regioselective C-H trifluoromethylation is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. nih.gov Strategies involving electrophilic or nucleophilic activation of (hetero)aromatic compounds have been developed to achieve this, demonstrating high functional group tolerance and applicability to the late-stage modification of drug molecules. nih.gov

Radical Chemistry: The generation of trifluoromethyl radicals (CF3•) opens up unique reactivity pathways. New electrophilic trifluoromethylating reagents can undergo single-electron transfer (ET) processes to produce these radicals, which can then react with a wider range of substrates beyond conventional nucleophiles. nih.gov

Novel Transformations: The development of innovative reagents continues to enable new types of reactions. For example, PhenoFluor was developed for the deoxyfluorination of phenols and heteroaromatics, converting a hydroxyl group directly into a fluorine atom, a transformation of significant utility in pharmaceutical synthesis. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for incorporating trifluoromethyl groups under mild and environmentally friendly conditions through radical mechanisms. mdpi.com This approach offers new perspectives for both trifluoromethylation and trifluoromethoxylation reactions. mdpi.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| 2-Acetamino-4-(trifluoromethyl)phenol |

| 2-amino-4-(trifluoromethyl)phenol |

| 4-chlorobenzoic acid |

| 4-chloro-toluene |

| 4-nitro-3-(trifluoromethyl)aniline |

| 4-trifluoromethylchlorobenzene |

| 4-trifluoromethylphenol |

| Fluoxetine (B1211875) |

| Fluoroacetate |

| p-cresol |

| Potassium (trifluoromethyl)trimethoxyborate |

| Ruppert-Prakash reagent (TMSCF3) |

| Sulfonyl fluoride |

| Togni's reagent |

| Toluene |

| Trifluoromethylbenzene |

| Umemoto's reagent |

Q & A

Q. What are the recommended synthetic routes for 2-Acetamino-4-(trifluoromethyl)phenol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves acetylation of 4-(trifluoromethyl)phenol derivatives. A common approach is to react 4-(trifluoromethyl)phenol with acetic anhydride under acidic or basic catalysis. For example, using H₂SO₄ as a catalyst at 80–100°C for 4–6 hours yields the acetylated product. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting molar ratios (e.g., 1:1.2 phenol:acetic anhydride) to minimize side products like diacetylated derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm the presence of the acetyl group (δ ~2.1 ppm for CH₃) and trifluoromethyl (δ ~120–125 ppm in ¹³C).

- FT-IR : Look for N-H stretching (~3300 cm⁻¹) and C=O (~1680 cm⁻¹) bands.

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity.

- Elemental Analysis : Verify C, H, N, and F percentages against theoretical values .

Q. What solvents and storage conditions are optimal for preserving this compound stability?

- Methodological Answer : The compound is stable in anhydrous DMSO or ethanol at –20°C for long-term storage. Avoid aqueous solutions at neutral/basic pH due to potential hydrolysis of the acetamide group. For short-term use, store under inert gas (N₂/Ar) in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The -CF₃ group deactivates the aromatic ring, directing electrophilic attacks to the ortho/para positions relative to the hydroxyl group. To study this, perform kinetic experiments using model electrophiles (e.g., NO₂⁺ in nitration reactions). Compare reaction rates with non-fluorinated analogs via HPLC or UV-Vis spectroscopy. Computational modeling (DFT) can further elucidate electronic effects by analyzing Fukui indices and HOMO/LUMO distributions .

Q. What strategies mitigate competing side reactions during the synthesis of derivatives (e.g., sulfonation or phosphorylation) of this compound?

- Methodological Answer :

- Sulfonation : Use fuming H₂SO₄ at 0–5°C to favor mono-sulfonation. Quench the reaction early (TLC monitoring) to avoid di-substitution.

- Phosphorylation : Employ PCl₃ as a coupling agent in dry THF, followed by reaction with dialkyl phosphites. Protect the hydroxyl group with a trimethylsilyl ether to prevent undesired phosphorylation at multiple sites .

Q. How can researchers assess the compound’s potential as a protease inhibitor or enzyme modulator in biochemical assays?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., FITC-casein for proteases) to measure inhibition kinetics. Determine IC₅₀ values via dose-response curves (10 nM–100 μM range).

- Docking Studies : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., trypsin or chymotrypsin) to predict binding modes. Validate with site-directed mutagenesis of key residues in the enzyme’s active site .

Contradictions and Validation

Q. Discrepancies in reported melting points for this compound: How should researchers reconcile conflicting data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.